molecular formula C11H12N4O2S B12309201 ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate

ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate

Cat. No.: B12309201
M. Wt: 264.31 g/mol
InChI Key: FLXDZAVRZZCLGX-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

The synthesis of ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate typically involves the reaction of 4-(2H-tetrazol-5-yl)phenylthiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of specific biological pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate can be compared with other tetrazole-containing compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

ethyl 2-[4-(2H-tetrazol-5-yl)phenyl]sulfanylacetate

InChI

InChI=1S/C11H12N4O2S/c1-2-17-10(16)7-18-9-5-3-8(4-6-9)11-12-14-15-13-11/h3-6H,2,7H2,1H3,(H,12,13,14,15)

InChI Key

FLXDZAVRZZCLGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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